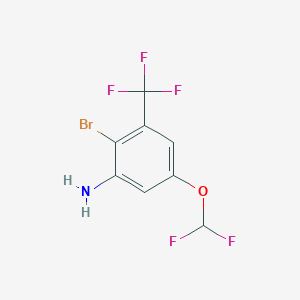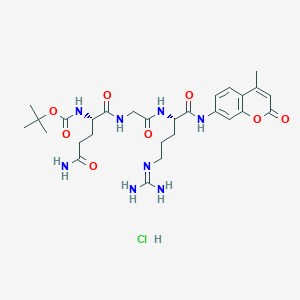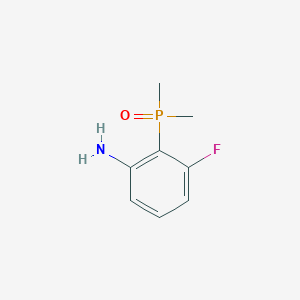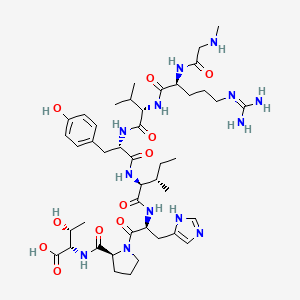
(Sar1,Thr8)-Angiotensin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Sar1,Thr8)-Angiotensin II” belongs to the class of organic compounds known as peptides. It is a derivative of Angiotensin II, a hormone that regulates blood pressure and fluid balance in the body . The sequence of this peptide is Sar-Arg-Val-Tyr-Ile-His-Pro-Thr .
Synthesis Analysis
. It is stored at a temperature of -20°C .
Molecular Structure Analysis
The empirical formula of “(Sar1,Thr8)-Angiotensin II” is C44H69N13O11 . Its molecular weight is 956.10 (anhydrous free base basis) .
Physical And Chemical Properties Analysis
“(Sar1,Thr8)-Angiotensin II” is a solid substance . It is soluble in water .
Applications De Recherche Scientifique
Cardiac and Hemodynamic Effects
- Cardiac Hypertrophy: In normotensive rats, (Sar1,Thr8)-Angiotensin II did not induce cardiac hypertrophy, unlike its analogues, suggesting a unique influence on cardiac morphology (Sen, Tarazi, & Bumpus, 1979).
- Blood Pressure Regulation: (Sar1,Thr8)-Angiotensin II showed varying effects on blood pressure in different animal models. In some studies, it did not alter blood pressure significantly (Bravo, Khosla, & Bumpus, 1976), while in others, it produced a decrease in mean arterial pressure (Fontes et al., 1997).
Neuroendocrine Responses
- Catecholamine and Aldosterone Secretion: This compound did not stimulate catecholamine or aldosterone secretion, contrasting with other angiotensin analogues (Bravo, Khosla, & Bumpus, 1976).
Renal and Cardiovascular Functions
- Diuretic and Natriuretic Responses: (Sar1,Thr8)-Angiotensin II affected diuresis, natriuresis, and arterial blood pressure when administered into the median preoptic nucleus of rats (Ferreira-do-Vale et al., 1995).
Electrophysiological Effects
- Cardiac Electrical Activity: (Sar1,Thr8)-Angiotensin II influenced cardiac repolarization by potentiating the slow component of delayed rectifier K+ current in guinea pig atrial myocytes (Zankov et al., 2006).
Vascular Responses
- Vasodilation: (Sar1,Thr8)-Angiotensin II facilitated vasodilation through endothelium-dependent release of nitric oxide in canine coronary arteries (Brosnihan, Li, & Ferrario, 1996).
Other Actions
- DNA Synthesis: In organ culture of human saphenous vein, (Sar1,Thr8)-Angiotensin II was found to stimulate DNA synthesis, indicating its potential role in vascular remodeling (Ibrahim, Hughes, & Sever, 2000).
Mécanisme D'action
Target of Action
It acts primarily on the angiotensin II type 1 receptor (AT1R) to exert its effects .
Mode of Action
The mode of action of (Sar1,Thr8)-Angiotensin II involves its interaction with its primary targets, such as the AT1R. This interaction triggers a cascade of events leading to vasoconstriction and an increase in blood pressure
Biochemical Pathways
(Sar1,Thr8)-Angiotensin II, like Angiotensin II, is likely involved in the renin-angiotensin system (RAS), a crucial regulatory pathway for blood pressure and fluid balance. The RAS pathway involves the conversion of angiotensinogen to angiotensin I, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II then acts on its receptors to exert its effects .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFFRQVVDOLRNK-OOQPGHNASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N13O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Sar1,Thr8)-Angiotensin II | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
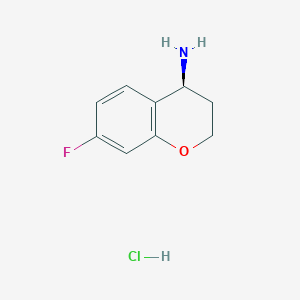
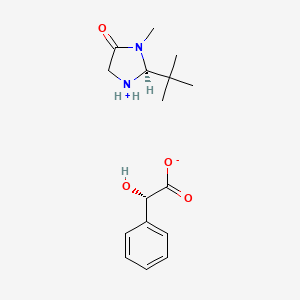

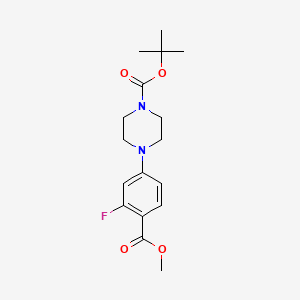
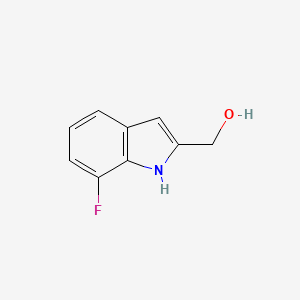
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)

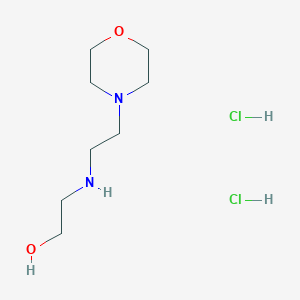
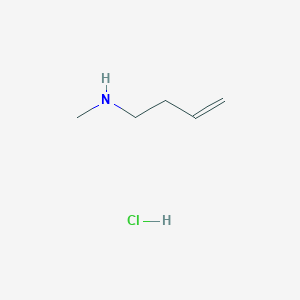
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)
